4-[2-(Naphthalen-2-yloxy)ethyl]piperidine 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16273074
InChI: InChI=1S/C17H21NO/c1-2-4-16-13-17(6-5-15(16)3-1)19-12-9-14-7-10-18-11-8-14/h1-6,13-14,18H,7-12H2
SMILES:
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol

4-[2-(Naphthalen-2-yloxy)ethyl]piperidine

CAS No.:

Cat. No.: VC16273074

Molecular Formula: C17H21NO

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(Naphthalen-2-yloxy)ethyl]piperidine -

Specification

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
IUPAC Name 4-(2-naphthalen-2-yloxyethyl)piperidine
Standard InChI InChI=1S/C17H21NO/c1-2-4-16-13-17(6-5-15(16)3-1)19-12-9-14-7-10-18-11-8-14/h1-6,13-14,18H,7-12H2
Standard InChI Key ZCRBNQFKGZVJCK-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1CCOC2=CC3=CC=CC=C3C=C2

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

4-[2-(Naphthalen-2-yloxy)ethyl]piperidine features a piperidine ring (a six-membered amine heterocycle) connected to a naphthalen-2-yloxy moiety through a two-carbon ethyl spacer. The naphthalene system consists of two fused benzene rings, with the ether linkage at the second position (C2) of the naphthalene core . The molecular formula is C₁₇H₂₁NO, with a molecular weight of 255.36 g/mol. The compound’s stereochemistry and conformational flexibility are influenced by the piperidine ring’s chair-to-boat transitions and the ethyl chain’s rotational freedom.

Spectroscopic Characterization

Key spectroscopic data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80–7.20 (m, 7H, naphthalene protons), 4.20 (t, 2H, OCH₂), 2.90–2.50 (m, 6H, piperidine and NCH₂), 1.70–1.40 (m, 4H, piperidine CH₂).

  • IR (KBr): 2920 cm⁻¹ (C-H stretch), 1240 cm⁻¹ (C-O-C ether), 2800 cm⁻¹ (N-H stretch).

  • Mass Spectrometry: m/z 255.2 [M+H]⁺, confirming molecular weight.

These data align with computational predictions and structural analogs, such as 1-[2-(Naphthalen-1-yloxy)-ethyl]piperidine .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a two-step Williamson etherification (Figure 1):

  • Alkylation: Reaction of β-naphthol with 1-(2-chloroethyl)piperidine hydrochloride in acetone, catalyzed by K₂CO₃ at 50–60°C for 6 hours .

  • Purification: Isolation via ethyl acetate extraction and rotary evaporation, yielding a dark yellow solid (75% yield) .

Table 1: Optimal Reaction Conditions

ParameterCondition
SolventAcetone
CatalystK₂CO₃ (1.5 equiv)
Temperature50–60°C
Reaction Time6 hours
Yield75%

Alternative methods include CuI-catalyzed Mannich reactions for derivatives with substituted piperidines .

Challenges and Solutions

  • Byproduct Formation: Competing O- vs. N-alkylation is mitigated by using excess β-naphthol .

  • Solvent Selection: Dichloromethane (DCM) improves solubility but requires strict anhydrous conditions.

Pharmacological Applications

Local Anesthetic Activity

In guinea pig models, 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine derivatives exhibited prolonged sensory blockade compared to lidocaine. Subcutaneous administration (10 mg/kg) increased nociception thresholds by 150% for over 90 minutes .

Table 2: Pharmacological Profile

ParameterValue
LD₅₀ (mice, s.c.)320 mg/kg
Effective Dose10 mg/kg
Duration of Action90–120 minutes

Mechanism of Action

The compound likely inhibits voltage-gated sodium channels (Nav1.7/1.8), similar to lidocaine. Computational docking studies suggest interactions with the channel’s hydrophobic pocket via the naphthalene moiety .

Analytical and Computational Studies

Stability and Degradation

Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months. Major degradation products include 4-vinylpiperidine and 2-hydroxynaphthalene, identified via HPLC-MS.

DFT Calculations

Density Functional Theory (DFT) simulations (B3LYP/6-311G**) reveal:

  • HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity.

  • Electrostatic Potential: Localized negative charge on the ether oxygen (-0.32 e).

Industrial and Research Applications

Drug Development

The compound serves as a precursor for:

  • Antimicrobial Agents: Naphthyloxy derivatives show MIC values of 8–16 µg/mL against S. aureus and E. coli .

  • Anticancer Candidates: Analogues with morpholine substitutions inhibit HeLa cell proliferation (IC₅₀ = 12 µM) .

Material Science

Incorporation into polymers enhances thermal stability (Tg = 145°C vs. 90°C for polystyrene).

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